molecular formula C18H27N3O2 B248160 N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

Numéro de catalogue B248160
Poids moléculaire: 317.4 g/mol
Clé InChI: NEGMMCSXXRTWFM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide, also known as Lu AE58054, is a novel drug candidate that has attracted significant attention in the field of neuroscience. It is a selective 5-HT6 receptor antagonist and has shown promising results in preclinical studies for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.

Mécanisme D'action

N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide AE58054 is a selective antagonist of the 5-HT6 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. The 5-HT6 receptor is involved in the regulation of cognitive function, and its blockade has been shown to improve cognitive performance in animal models. This compound AE58054's mechanism of action involves the inhibition of the 5-HT6 receptor, which results in increased levels of acetylcholine and dopamine in the brain, both of which are important neurotransmitters involved in cognitive function.
Biochemical and Physiological Effects:
This compound AE58054 has been shown to have a number of biochemical and physiological effects in preclinical studies. These include increased levels of acetylcholine and dopamine in the brain, as well as improved synaptic plasticity and neurogenesis. It has also been shown to reduce the production of amyloid-beta, a protein that is implicated in the pathogenesis of Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide AE58054 is its selectivity for the 5-HT6 receptor, which reduces the potential for off-target effects. It has also been shown to have good pharmacokinetic properties, including good brain penetration and a long half-life. However, one limitation of this compound AE58054 is that it has only been studied in preclinical models, and its efficacy and safety in humans are still unknown.

Orientations Futures

There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide AE58054. One area of interest is the potential for its use in combination with other drugs for the treatment of cognitive impairment. Another area of interest is the development of more selective 5-HT6 receptor antagonists with improved efficacy and safety profiles. Additionally, there is a need for clinical trials to determine the safety and efficacy of this compound AE58054 in humans, particularly in the context of Alzheimer's disease and schizophrenia.

Méthodes De Synthèse

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide AE58054 involves a multistep process that starts with the preparation of 2,3-dihydro-1H-inden-5-ol. This is followed by the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group, which is then converted to a bromide via reaction with thionyl chloride and lithium bromide. The bromide is then reacted with 4-(2-hydroxyethyl)piperazine to yield the final product, this compound AE58054.

Applications De Recherche Scientifique

N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide AE58054 has been extensively studied in preclinical models of cognitive impairment, including animal models of Alzheimer's disease and schizophrenia. It has been shown to improve cognitive performance in these models, suggesting that it may have potential as a therapeutic agent for these conditions.

Propriétés

Formule moléculaire

C18H27N3O2

Poids moléculaire

317.4 g/mol

Nom IUPAC

N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C18H27N3O2/c22-13-12-21-10-8-20(9-11-21)7-6-18(23)19-17-5-4-15-2-1-3-16(15)14-17/h4-5,14,22H,1-3,6-13H2,(H,19,23)

Clé InChI

NEGMMCSXXRTWFM-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCN(CC3)CCO

SMILES canonique

C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCN(CC3)CCO

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.